3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine
Description
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a piperidine ring attached to a triazole moiety
Properties
IUPAC Name |
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5/c1-9-6-11(14)13(15-7-9)19-4-2-10(3-5-19)12-16-8-17-18-12/h6-8,10H,2-5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFNNCABLIHNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCC(CC2)C3=NC=NN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine typically involves multi-step organic reactionsThe triazole moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the triazole or piperidine rings.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The triazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole moiety but lacks the piperidine and pyridine rings.
5-methyl-2-pyridine: Contains the pyridine ring with a methyl group but lacks the triazole and piperidine rings.
1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar in having a pyridine ring but differs in the substituents and additional pyrazole ring.
Uniqueness
The uniqueness of 3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
